molecular formula C20H19N5O2 B6612669 1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine CAS No. 904459-20-7

1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine

Cat. No.: B6612669
CAS No.: 904459-20-7
M. Wt: 361.4 g/mol
InChI Key: XSTGMIBOHOMJFD-UHFFFAOYSA-N
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Description

1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinoline core, which is a fused ring system containing both pyrazole and quinoline moieties, along with a dimethylamino benzoyl group and a methoxy substituent.

Properties

IUPAC Name

(3-amino-7-methoxypyrazolo[3,4-b]quinolin-1-yl)-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-24(2)14-6-4-5-13(9-14)20(26)25-19-16(18(21)23-25)10-12-7-8-15(27-3)11-17(12)22-19/h4-11H,1-3H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTGMIBOHOMJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2C3=C(C=C4C=CC(=CC4=N3)OC)C(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can result in the suppression of cancer cell growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine is unique due to its specific combination of a dimethylamino benzoyl group and a methoxy substituent on the pyrazoloquinoline core

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